molecular formula C7H3BrClFO B581583 5-Bromo-3-chloro-2-fluorobenzaldehyde CAS No. 1280786-80-2

5-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No.: B581583
CAS No.: 1280786-80-2
M. Wt: 237.452
InChI Key: PLYXMAYYYOIEJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-chloro-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The presence of halogen substituents can enhance its binding affinity and selectivity for certain molecular targets . The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .

Biological Activity

5-Bromo-3-chloro-2-fluorobenzaldehyde (CAS Number: 51051363) is a halogenated aromatic aldehyde that has garnered interest in various biological applications due to its unique chemical properties. This compound is characterized by the presence of three halogen substituents, which can significantly influence its reactivity and biological activity. The following sections provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis, and relevant case studies.

The molecular formula of this compound is C7H3BrClFC_7H_3BrClF, with a molecular weight of 227.45 g/mol. It has a melting point range of 58-62 °C and is considered hazardous, requiring appropriate safety measures during handling due to its irritant properties.

PropertyValue
Molecular FormulaC7H3BrClFC_7H_3BrClF
Molecular Weight227.45 g/mol
Melting Point58-62 °C
Density1.7 g/cm³
Boiling Point232.1 °C at 760 mmHg

Antimicrobial Properties

Research has demonstrated that halogenated benzaldehydes exhibit significant antimicrobial activity. A study focusing on the synthesis and biological evaluation of various substituted benzaldehydes, including this compound, revealed promising results against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

In one study, the Minimum Inhibitory Concentration (MIC) for this compound was determined to be effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

The mechanism by which halogenated benzaldehydes exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of multiple halogens enhances the lipophilicity of the compound, facilitating its penetration into microbial cells .

Case Studies

  • Antimicrobial Evaluation : In a study conducted by Emayavaramban et al., various derivatives of benzaldehyde were synthesized and screened for their antimicrobial properties. The results indicated that compounds with bromine and chlorine substitutions had enhanced activity against both E. coli and S. aureus, with specific focus on their structure-activity relationship .
  • Synthesis and Characterization : Another research effort focused on synthesizing oxime derivatives from this compound. These derivatives were characterized using spectral methods (NMR, IR) and showed improved antimicrobial properties compared to the parent compound .

Properties

IUPAC Name

5-bromo-3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYXMAYYYOIEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679617
Record name 5-Bromo-3-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-80-2
Record name 5-Bromo-3-chloro-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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